molecular formula C24H23FN4O2 B14935946 N-{3-[(2-fluorophenyl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide

N-{3-[(2-fluorophenyl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide

Cat. No.: B14935946
M. Wt: 418.5 g/mol
InChI Key: UARFRXACWZMMGJ-UHFFFAOYSA-N
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Description

N-{3-[(2-fluorophenyl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide is a complex organic compound that features a piperazine ring substituted with phenyl and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(2-fluorophenyl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the piperazine ring: This can be achieved through cyclization reactions involving appropriate diamines and dihalides.

    Introduction of the phenyl groups: Phenyl groups can be introduced via substitution reactions using phenyl halides and suitable catalysts.

    Attachment of the fluorophenyl group: This step often involves the use of fluorophenyl isocyanate in the presence of a base to form the carbamoyl linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(2-fluorophenyl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This can lead to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be used to modify the carbamoyl group.

    Substitution: The phenyl and fluorophenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides, acids, and bases are used under controlled conditions to achieve desired substitutions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-{3-[(2-fluorophenyl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-{3-[(2-fluorophenyl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{[(3-fluorophenyl)carbamoyl]amino}-3-(pyridin-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide
  • 2-(4-fluorophenyl)-N-{[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]carbamoyl}acetamide

Uniqueness

N-{3-[(2-fluorophenyl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide is unique due to its specific substitution pattern and the presence of both phenyl and fluorophenyl groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H23FN4O2

Molecular Weight

418.5 g/mol

IUPAC Name

N-[3-[(2-fluorophenyl)carbamoyl]phenyl]-4-phenylpiperazine-1-carboxamide

InChI

InChI=1S/C24H23FN4O2/c25-21-11-4-5-12-22(21)27-23(30)18-7-6-8-19(17-18)26-24(31)29-15-13-28(14-16-29)20-9-2-1-3-10-20/h1-12,17H,13-16H2,(H,26,31)(H,27,30)

InChI Key

UARFRXACWZMMGJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(=O)NC4=CC=CC=C4F

Origin of Product

United States

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